2-Chlorophenylhydrazine Sulfate

Overview

Description

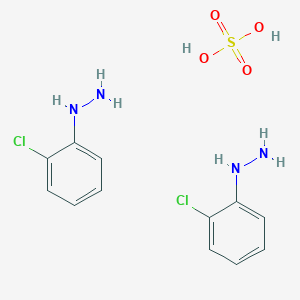

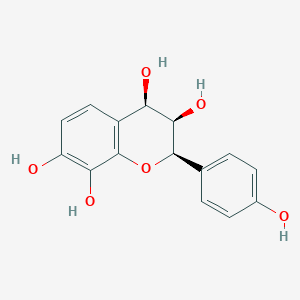

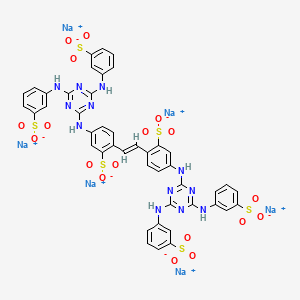

2-Chlorophenylhydrazine Sulfate is a chemical compound with the molecular formula 2C6H7ClN2.H2O4S and a molecular weight of 383.25 . It is used primarily in research facilities and chemical laboratories .

Molecular Structure Analysis

The IUPAC name for 2-Chlorophenylhydrazine Sulfate is sulfuric acid compound with 1-(2-chlorophenyl)hydrazine (1:2). The InChI code is 1S/2C6H7ClN2.H2O4S/c27-5-3-1-2-4-6(5)9-8;1-5(2,3)4/h21-4,9H,8H2;(H2,1,2,3,4) .Physical And Chemical Properties Analysis

2-Chlorophenylhydrazine Sulfate is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . .Scientific Research Applications

Sulfonamides in Environmental and Water Treatment

Sulfonamides, a class of compounds that might share some structural similarities or applications with 2-Chlorophenylhydrazine Sulfate, have been extensively studied for their environmental impact and applications in water treatment. The degradation of chlorinated phenols, which might be structurally related to 2-Chlorophenylhydrazine Sulfate, by zero-valent iron and bimetal systems, has been a topic of interest due to the toxic nature of chlorophenols to humans and the environment (Gunawardana, Singhal, & Swedlund, 2011). This research area focuses on understanding the mechanisms of degradation and removal of such compounds from water, aiming to improve water treatment technologies and reduce environmental pollution.

Antipsychotic Drugs and Their Cellular Effects

Another area of research that might indirectly relate to the mechanisms or biological interactions of compounds like 2-Chlorophenylhydrazine Sulfate is the study of antipsychotic drugs. Some antipsychotic agents have shown effects on cellular proliferation levels, indicating their potential antitumoral properties (Nordenberg, Fenig, Landau, Weizman, & Weizman, 1999). Understanding the cellular interactions of these drugs can provide insights into the cellular pathways and mechanisms that might be influenced by other chemical compounds, including 2-Chlorophenylhydrazine Sulfate.

Environmental Impact of Chlorophenols

The environmental impact of chlorophenols, which might share some chemical characteristics with 2-Chlorophenylhydrazine Sulfate, has been assessed through extensive review of scientific data. Chlorophenols have been found to exert moderate toxic effects on mammalian and aquatic life, highlighting the importance of studying the environmental and biological impacts of related chemical compounds (Krijgsheld & Gen, 1986).

Safety And Hazards

2-Chlorophenylhydrazine Sulfate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, with the target organ being the respiratory system) . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

(2-chlorophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7ClN2.H2O4S/c2*7-5-3-1-2-4-6(5)9-8;1-5(2,3)4/h2*1-4,9H,8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPLGFWDVTWDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)Cl.C1=CC=C(C(=C1)NN)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenylhydrazine Sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1499372.png)

![2,3-Dihydroxy-naphth[2,3-F]quinoxaline-7,12-dione](/img/structure/B1499375.png)